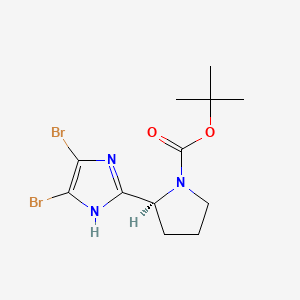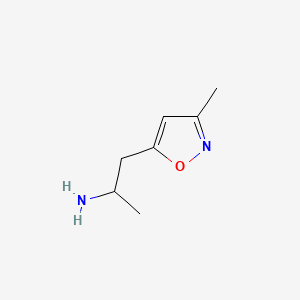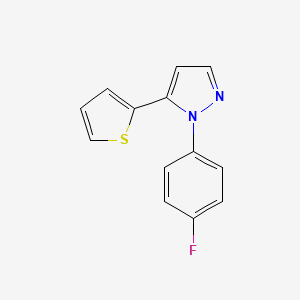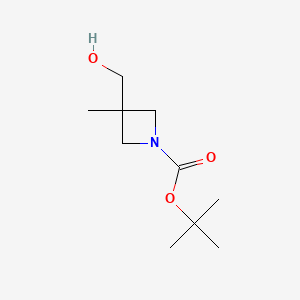
tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 142253-56-3 . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 274.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 53.1±0.3 cm3 . It has 4 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have investigated the decomposition of MTBE, a compound structurally similar to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, highlighting the potential environmental remediation applications. For instance, the application of radio frequency (RF) plasma reactors has been demonstrated as a feasible method for decomposing MTBE by converting it into simpler molecules such as methane, ethylene, and acetylene, thereby suggesting a novel approach for treating MTBE contamination in the environment (Hsieh et al., 2011).
Synthetic Applications and Chemical Analysis
Synthesis of Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), which share chemical functionalities with tert-butyl compounds, outlines their widespread use in industrial products to retard oxidative reactions. This review suggests the potential for tert-butyl compounds in synthesizing antioxidants that could have lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioseparation Processes
Three-Phase Partitioning (TPP) : The TPP technique, relevant for the separation and purification of bioactive molecules, may also apply to tert-butyl compounds, facilitating their extraction and purification from complex mixtures. This approach is highlighted for its efficiency, economy, and scalability in processing bioactive molecules for use in food, cosmetics, and medicine (Yan et al., 2018).
Adsorption and Environmental Pollution
Adsorption Studies on MTBE : The widespread use of MTBE has led to its presence in the environment, prompting studies on its removal from water via adsorption. This research emphasizes the potential for applying various adsorbents to eliminate water pollutants, which could extend to similar tert-butyl compounds (Vakili et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRNSAVYHWHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743573 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363382-91-5 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

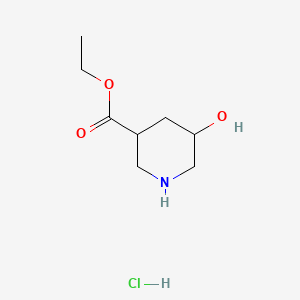
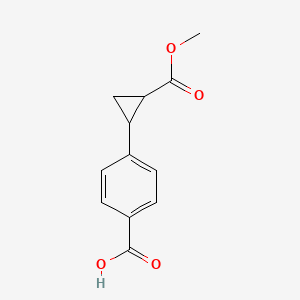
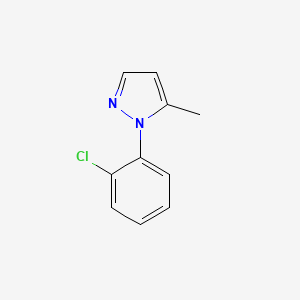


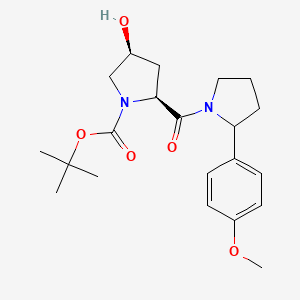
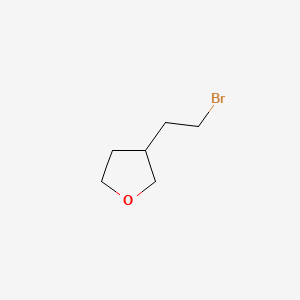
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)
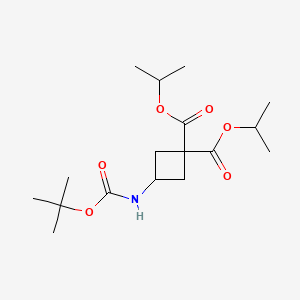
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
